CHK1/CHK2 Selectivity: >1000-Fold for LY2603618 Versus 500-Fold (MK-8776), ~100-Fold (PF-477736), and Non-Selective (AZD7762)
LY2603618 demonstrates >1000-fold selectivity for CHK1 over CHK2 in cell-free kinase assays (CHK2 IC50 = 12000 nM vs. CHK1 IC50 = 7 nM) . This exceeds MK-8776 (500-fold; CHK2 IC50 = 1.5 μM, CHK1 IC50 = 3 nM) , PF-477736 (~100-fold; CHK2 Ki = 47 nM, CHK1 Ki = 0.49 nM) , and AZD7762 (non-selective; CHK1 IC50 = 5 nM, CHK2 IC50 < 10 nM, ratio <2) . CHIR-124 achieves 2000-fold selectivity but carries CDK2/4 and Cdc2 off-target activity . High CHK2 selectivity is critical because dual CHK1/CHK2 inhibition (AZD7762) was associated with cardiac troponin elevation and myocardial ischemia in Phase 1, leading to clinical discontinuation [1].
| Evidence Dimension | CHK1/CHK2 selectivity ratio (cell-free kinase assay IC50) |
|---|---|
| Target Compound Data | CHK1 IC50 = 7 nM; CHK2 IC50 = 12000 nM; selectivity ratio >1714-fold |
| Comparator Or Baseline | MK-8776: CHK1 IC50=3 nM, CHK2 IC50=1500 nM (500-fold); PF-477736: CHK1 Ki=0.49 nM, CHK2 Ki=47 nM (~96-fold); AZD7762: CHK1 IC50=5 nM, CHK2 IC50<10 nM (<2-fold, non-selective); CHIR-124: CHK1 IC50=0.3 nM, 2000-fold over CHK2 |
| Quantified Difference | LY2603618 exceeds MK-8776 by >3.4-fold, PF-477736 by >17-fold, and AZD7762 by >850-fold in CHK2 selectivity margin |
| Conditions | Cell-free recombinant kinase activity assays. LY2603618 data from 51-kinase panel (King et al. 2014). Comparator data from respective vendor biochemical assay specifications. |
Why This Matters
Superior CHK1/CHK2 selectivity reduces the cardiotoxicity risk associated with dual CHK1/CHK2 inhibition and minimizes confounding off-target pharmacology in mechanistic studies, directly impacting both safety-conscious procurement for in vivo work and experimental interpretability.
- [1] Sausville E, Lorusso P, Carducci M, et al. Phase I dose-escalation study of AZD7762. Cancer Chemother Pharmacol. 2014;73:359-67. Cardiac DLTs: grade 3 troponin I elevation (32 mg), grade 3 myocardial ischemia (40 mg). Development discontinued. View Source
